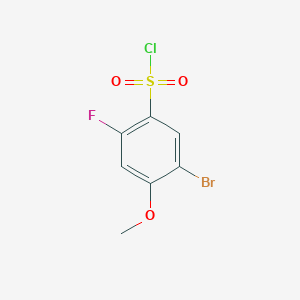

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride: is a chemical compound with the molecular formula C7H5BrClFO3S . It is a derivative of benzenesulfonyl chloride, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2-fluoro-4-methoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and high efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere to prevent oxidation.

Major Products:

Sulfonamides: Formed by reaction with amines

Sulfonate esters: Formed by reaction with alcohols

Biaryl compounds: Formed by coupling reactions

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. It is also employed in the synthesis of complex molecules and in the development of new chemical reactions.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It is also used in the development of pharmaceuticals, where it serves as a building block for the synthesis of drug candidates.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also used in the manufacture of dyes and pigments.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines or alcohols, respectively. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.

Comparaison Avec Des Composés Similaires

- 5-Bromo-2,4-difluorobenzenesulfonyl chloride

- 5-Bromo-2-methoxybenzenesulfonyl chloride

- 2-Fluoro-4-methoxybenzenesulfonyl chloride

Uniqueness: 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions where these properties are advantageous. The combination of these substituents can influence the reactivity and selectivity of the compound in various synthetic applications.

Activité Biologique

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical formula:

This structure includes a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methoxy group at the 4-position of the benzene ring, which may influence its biological activity through electronic and steric effects.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes related to metabolic disorders. Notably, it has been tested against:

- α-Glucosidase : Inhibitory activity was observed with an IC50 value of approximately 7.9 µM, indicating moderate potency compared to other fluorinated analogs .

- α-Amylase : The compound showed significant inhibition, with IC50 values suggesting it could be a candidate for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and fluorine) and functional groups (methoxy) in the structure appears to play a crucial role in modulating biological activity. The following trends were noted:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 5-Bromo | - | 7.9 | Moderate |

| 5-Fluoro | - | 5.6 | Higher |

| 5-Chloro | - | 4.2 | Higher |

| Non-fluorinated analogs | - | >20 | Lower |

The trend indicates that fluorinated compounds generally exhibit stronger inhibitory activity than their brominated counterparts, possibly due to enhanced interactions with active site residues in enzymes .

Antimicrobial Activity

In addition to enzyme inhibition, benzenesulfonyl derivatives, including those structurally similar to this compound, have demonstrated antimicrobial properties. For instance, derivatives have shown activity against strains like Enterococcus faecalis with MIC values significantly lower than cytotoxic thresholds for human cells . This suggests potential applications in treating bacterial infections.

Case Study 1: Antidiabetic Potential

A study focused on the inhibitory effects of various benzenesulfonate derivatives on α-glucosidase revealed that compounds with similar structures to this compound could effectively reduce postprandial glucose levels in diabetic models. The findings support further exploration into this compound's potential as an antidiabetic agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on benzenesulfonate derivatives indicated that some exhibited potent antibacterial activities against drug-resistant strains. The evaluated MIC values were well below toxic concentrations for human cells, suggesting these compounds could serve as templates for developing new antibiotics .

Propriétés

IUPAC Name |

5-bromo-2-fluoro-4-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO3S/c1-13-6-3-5(10)7(2-4(6)8)14(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCXFUMMGUDRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.